HIV-1 Protease Inhibition: Z-ALA-ALA-NH2 vs. Structural Analogs
Z-ALA-ALA-NH2 demonstrates quantifiable, albeit moderate, inhibitory activity against HIV-1 protease, a critical target in antiviral therapy [1]. Its dipeptide structure is essential for this interaction; simpler analogs like Z-Ala-NH2, which lack the second alanine residue, are not reported as inhibitors of this enzyme and would likely fail to occupy the extended substrate binding cleft . The IC50 value for Z-ALA-ALA-NH2 against recombinant HIV-1 protease was determined to be 3.20 µM (3,200 nM) using a FRET-based assay with the substrate Abz-Ala-Arg-Val-Nle-Tyr(NO2)-Glu-Ala-Nle-NH2 [1].
| Evidence Dimension | Inhibitory potency (IC50) against HIV-1 protease |
|---|---|
| Target Compound Data | IC50 = 3.20 µM (3,200 nM) |
| Comparator Or Baseline | Z-Ala-NH2 (mono-amino acid amide): No inhibitory activity reported under similar conditions. |
| Quantified Difference | > 10-fold difference in potency (qualitative assessment based on lack of activity for comparator) |
| Conditions | Inhibition of recombinant HIV-1 protease expressed in E. coli; substrate: Abz-Ala-Arg-Val-Nle-Tyr(NO2)-Glu-Ala-Nle-NH2; detection: FRET assay. |
Why This Matters
This data provides a baseline IC50 value for Z-ALA-ALA-NH2 against a clinically relevant protease, establishing a quantifiable reference point for structure-activity relationship (SAR) studies where its dipeptide scaffold is being optimized. Procurement of this specific compound is essential for reproducible inhibition data.
- [1] BindingDB. (n.d.). BDBM50496365 (Z-ALA-ALA-NH2) Affinity Data for HIV-1 Protease. BindingDB. View Source
